molecular formula C13H23NO2 B1465411 2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one CAS No. 1184074-95-0

2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one

Cat. No. B1465411
CAS RN: 1184074-95-0
M. Wt: 225.33 g/mol
InChI Key: QFMHBOZXGDBNEV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one has a molecular weight of 225.33 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density can be found on various chemical databases .

Scientific Research Applications

Drug Synthesis

Piperidine derivatives are pivotal in the synthesis of various pharmaceuticals. The structure of 2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one makes it a valuable intermediate in the construction of drugs. Its modification through functional groups can lead to the development of new therapeutic agents with potential activity against a variety of diseases .

Biological Activity

The piperidine moiety is known for its biological activity. This compound can be used in the synthesis of biologically active molecules that may exhibit properties such as analgesic, antimalarial, antitubercular, or antidiabetic activities. Research into the biological evaluation of piperidine derivatives continues to be a rich field for discovering new drugs .

Neuropharmacology

In neuropharmacology, piperidine derivatives play a significant role. They are used in the creation of compounds that can interact with the central nervous system, potentially leading to new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Anticancer Research

The structural flexibility of piperidine derivatives allows for the design of anticancer agents. By targeting specific pathways or mechanisms within cancer cells, compounds like 2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one could be used to develop novel oncology medications .

Agricultural Chemistry

In the field of agricultural chemistry, piperidine derivatives can be utilized to create pesticides and insecticides. Their ability to disrupt certain biological processes in pests makes them candidates for protecting crops and ensuring food security .

Chemical Synthesis

This compound can also serve as a building block in chemical synthesis. Its piperidine core can be elaborated through various chemical reactions to produce a wide array of complex organic molecules. This is particularly useful in the field of synthetic organic chemistry, where new methods and compounds are constantly being developed .

properties

IUPAC Name

2-cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c15-10-12-5-7-14(8-6-12)13(16)9-11-3-1-2-4-11/h11-12,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMHBOZXGDBNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1-(4-(hydroxymethyl)piperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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